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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and

preclinical characterization of BAY-1797, a potent and selective antagonist of the P2X4

receptor. The information is compiled from publicly available scientific literature and is intended

for a scientific audience.

Introduction
BAY-1797, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-

phenylacetamide, is a novel small molecule inhibitor of the P2X4 receptor.[1] The P2X4

receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP)

and is expressed in various cell types, particularly those involved in inflammatory and immune

responses such as monocytes, macrophages, mast cells, and microglia.[1][2] Activation of the

P2X4 receptor is implicated in the release of pro-inflammatory cytokines and prostaglandins,

making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[2]

The development of BAY-1797 stemmed from a high-throughput screening campaign that

identified a new class of P2X4 inhibitors.[1] However, this initial class of compounds exhibited

substantial induction of cytochrome P450 3A4 (CYP3A4), a significant hurdle for drug

development due to potential drug-drug interactions.[1] Consequently, a structure-guided

optimization program was initiated to mitigate this off-target effect while retaining potency for

the P2X4 receptor.[1] This effort led to the identification of BAY-1797 as a compound with a

more favorable profile for in vivo studies.[1][3]
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Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-1797, including its in vitro

potency, selectivity, and other relevant parameters.

Table 1: In Vitro Potency of BAY-1797 against P2X4 Receptors

Species IC50 (nM)

Human 108[4], 210 ± 74[5], 211[2][6]

Mouse 112[4], 141 ± 24[5]

Rat 233[4]

Table 2: Selectivity of BAY-1797 against other P2X Receptors (Human)

Receptor IC50 (µM)

P2X1 >50[4]

P2X3 8.3[4]

P2X7 10.6[4]

Table 3: Off-Target Activity of BAY-1797

Target IC50 (µM)

hERG >10[2]

Carbonic Anhydrase II >10[2]

Dopamine Transporter (DAT) 2.17[2]

Table 4: Physicochemical Properties of BAY-1797
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Property Value

Molecular Weight 416.88 g/mol [4]

Formula C20H17ClN2O4S[4]

CAS Number 2055602-83-8[4]

Purity ≥98%[4]

Solubility Soluble to 100 mM in DMSO and ethanol[4]

Signaling Pathway and Mechanism of Action
BAY-1797 acts as a selective antagonist of the P2X4 receptor. The binding of extracellular ATP

to the P2X4 receptor, a trimeric ion channel, induces a conformational change that opens a

non-selective cation channel. This leads to an influx of Na+ and Ca2+ into the cell, triggering

downstream signaling cascades. In immune cells, this activation results in the release of pro-

inflammatory mediators like prostaglandin E2 (PGE2).[2] BAY-1797 blocks this process by

inhibiting the P2X4 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.rndsystems.com/products/bay-1797_7573
https://www.rndsystems.com/products/bay-1797_7573
https://www.rndsystems.com/products/bay-1797_7573
https://www.rndsystems.com/products/bay-1797_7573
https://www.rndsystems.com/products/bay-1797_7573
https://www.benchchem.com/product/b10790249?utm_src=pdf-body
https://www.immune-system-research.com/2020/01/12/bay-1797-is-a-selective-and-orally-active-p2x4-antagonist-with-anti-nociceptive-and-anti-inflammatory-effects/
https://www.benchchem.com/product/b10790249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10790249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

ATP

P2X4 Receptor

Binds and Activates

Na+/Ca2+ Influx

Opens Channel

Downstream Signaling

Prostaglandin E2 (PGE2)
Release

Leads to

BAY-1797

Inhibits

Click to download full resolution via product page

Caption: P2X4 Receptor Signaling Pathway and Inhibition by BAY-1797.

Experimental Protocols
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Detailed methodologies for the key experiments cited in the literature are summarized below.

4.1. In Vitro P2X4 Inhibition Assays

Cell Line: Human, mouse, and rat P2X4 receptors were expressed in 1321N1 astrocytoma

cells.[2][3]

Methodology: The inhibitory activity of BAY-1797 was determined using a Fluorometric

Imaging Plate Reader (FLIPR) assay to measure intracellular calcium mobilization upon

receptor activation.[3] A QPatch automated electrophysiology platform was also used for

human P2X4 expressing cells.[3]

Data Analysis: IC50 values were calculated from the concentration-response curves.

4.2. In Vivo Inflammatory Pain Model

Animal Model: The anti-inflammatory and anti-nociceptive effects of BAY-1797 were

evaluated in a mouse Complete Freund's Adjuvant (CFA) inflammatory pain model.[1][3]

Methodology: CFA was injected into the paw of mice to induce inflammation and pain. BAY-
1797 was administered orally.[4] Pain behavior was assessed by measuring the paw load

distribution.[2] Prostaglandin E2 (PGE2) levels in the inflamed paw were also quantified.[2]

Outcome Measures: A significant reduction in the ipsilateral paw load and a dose-dependent

reduction in PGE2 levels were indicative of efficacy.[2]

4.3. CYP3A4 Induction Assay

System: The potential for CYP3A4 induction was assessed in human hepatocytes.[1]

Methodology: Primary human hepatocytes were treated with various concentrations of the

test compounds, and the induction of CYP3A4 mRNA and enzyme activity was measured.

Rationale: This assay is crucial for identifying potential drug-drug interactions, a common

reason for the discontinuation of drug candidates. The development of BAY-1797 was driven

by the need to reduce the CYP3A4 induction observed with earlier lead compounds.[1]
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Drug Development Workflow
The discovery and preclinical development of BAY-1797 followed a structured workflow aimed

at optimizing potency and minimizing off-target effects.
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Caption: Preclinical Development Workflow for BAY-1797.

Conclusion and Future Directions
BAY-1797 was identified as a potent and selective P2X4 receptor antagonist with

demonstrated anti-inflammatory and anti-nociceptive effects in a preclinical model of

inflammatory pain.[1][3] The structure-guided optimization successfully reduced the CYP3A4

induction liability of the initial chemical series.[1] However, it was noted that the in vivo

pharmacokinetic profiles of even the optimized compounds, including BAY-1797, were

considered insufficient for human clinical development.[1][6] Further research may focus on

improving the pharmacokinetic properties of this chemical class to develop clinically viable

P2X4 receptor antagonists for the treatment of inflammatory and pain disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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